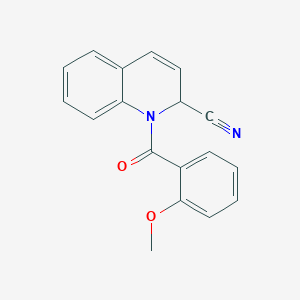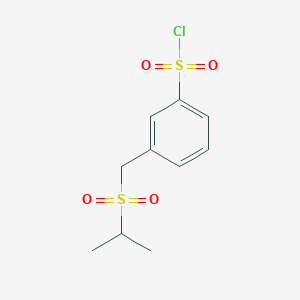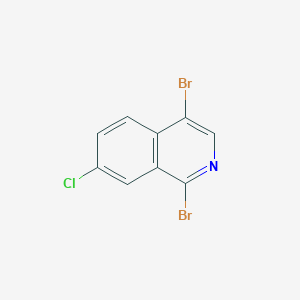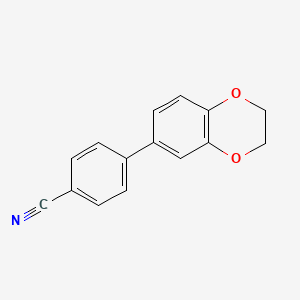
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with three 4-hydroxybenzyl groups and three hydroxyl groups at the 1, 3, and 5 positions. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol typically involves the condensation of 4-hydroxybenzyl alcohol with benzene-1,3,5-triol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a strong acid catalyst like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction mixture is often subjected to distillation under reduced pressure to remove the solvent and any unreacted starting materials, followed by recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism by which 2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol exerts its effects is primarily through its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This compound can neutralize free radicals and prevent oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in the stabilization of polymers.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness
2,4,6-Tris(4-hydroxybenzyl)benzene-1,3-diol is unique due to its specific arrangement of hydroxyl and benzyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C27H24O5 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2,4,6-tris[(4-hydroxyphenyl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C27H24O5/c28-22-7-1-17(2-8-22)13-20-16-21(14-18-3-9-23(29)10-4-18)27(32)25(26(20)31)15-19-5-11-24(30)12-6-19/h1-12,16,28-32H,13-15H2 |
InChI-Schlüssel |
MCMHZGRRCCQFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=C(C(=C2O)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


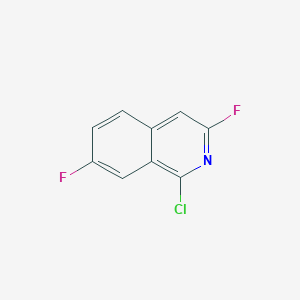
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
